Mycoplanecin C

Catalog No.
S13201039
CAS No.
81018-83-9
M.F
C62H104N10O13
M. Wt
1197.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mycoplanecin C

CAS Number

81018-83-9

Product Name

Mycoplanecin C

IUPAC Name

4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15-(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-25-pentyl-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

Molecular Formula

C62H104N10O13

Molecular Weight

1197.5 g/mol

InChI

InChI=1S/C62H104N10O13/c1-18-21-22-24-44-53(75)63-32-49(74)85-40(13)52(69(17)59(81)47-31-41(19-2)34-72(47)62(84)51(38(10)11)68(16)60(82)48(73)20-3)55(77)65-43(29-36(6)7)57(79)71-33-39(12)30-46(71)54(76)64-42(27-26-35(4)5)56(78)67(15)50(37(8)9)61(83)70-28-23-25-45(70)58(80)66(44)14/h35-47,50-52H,18-34H2,1-17H3,(H,63,75)(H,64,76)(H,65,77)

InChI Key

NDWOINLWKNMGFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N1C)C(C)C)C)CCC(C)C)C)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)CC)C

Mycoplanecin C is a natural product found in Actinoplanes awajinensis with data available.

Mycoplanecin C is a member of the mycoplanecin family, which comprises cyclic peptide antibiotics derived from actinomycetes. These compounds are notable for their unique structural characteristics and potent biological activities, particularly against mycobacterial pathogens. Mycoplanecin C is synthesized through complex biosynthetic pathways involving rare amino acids and proline derivatives, contributing to its distinct pharmacological properties. Its structure includes components such as alpha-ketobutyric acid, glycine, L-leucine, and various proline derivatives, which are integral to its biological efficacy .

Involving mycoplanecin C primarily focus on its biosynthesis and potential modifications. The biosynthetic pathway includes the incorporation of unusual amino acids like L-homoleucine and L-homonorleucine, which are synthesized via specific enzymatic reactions in actinomycetes. These reactions often involve cytochrome P450 enzymes that facilitate the formation of oxazoline and oxazole structures within the compound . Additionally, mycoplanecin C can undergo reduction and hydrolysis to yield derivatives with altered biological activity .

Mycoplanecin C exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis, with a notably low minimum inhibitory concentration. This potency has been demonstrated through comparative studies where mycoplanecin C outperformed other antibiotic candidates like griselimycin . The mechanism of action is primarily attributed to its ability to bind with high affinity to the DnaN protein, a crucial component in bacterial DNA replication . This interaction disrupts the normal functioning of the bacterial replication machinery, leading to cell death.

The synthesis of mycoplanecin C typically involves fermentation processes using specific strains of actinomycetes. The production can be enhanced by optimizing growth conditions such as nutrient availability and environmental factors. Additionally, chemical synthesis methods have been explored, including the use of solid-phase peptide synthesis techniques that allow for precise control over the incorporation of amino acid residues . Recent advancements in synthetic methodologies also include the use of computational chemistry to predict and optimize reaction pathways for more efficient synthesis .

Mycoplanecin C has promising applications in pharmaceuticals due to its strong antimycobacterial properties. It is being investigated as a potential treatment for tuberculosis and other mycobacterial infections. Furthermore, its unique structural features may provide a basis for developing novel antibiotics that can overcome resistance mechanisms seen in current treatments . Research into its derivatives also suggests potential uses in other therapeutic areas, including cancer treatment and anti-inflammatory applications.

Studies on mycoplanecin C have focused on its interactions with bacterial proteins, particularly DnaN. These investigations utilize techniques such as co-crystallization and nuclear magnetic resonance spectroscopy to elucidate binding affinities and structural conformations upon interaction with target proteins. Such studies reveal insights into how modifications in the structure of mycoplanecins can influence their biological activity and interaction profiles .

Mycoplanecin C shares structural similarities with several other cyclic peptide antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Mycoplanecin AContains various proline derivativesStrong activity against MycobacteriumFirst identified member of the family
GriselimycinCyclic peptide with different amino acid compositionEffective against gram-positive bacteriaLess potent against Mycobacterium
Calcium-dependent AntibioticsContains calcium-binding motifsAntimicrobial activityUnique calcium dependency
DaptomycinCyclic lipopeptideEffective against gram-positive bacteriaMechanism involves membrane disruption

Mycoplanecin C's combination of rare amino acids and specific structural features sets it apart from these compounds, contributing to its enhanced efficacy against resistant strains of bacteria .

XLogP3

7.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

1196.77843341 g/mol

Monoisotopic Mass

1196.77843341 g/mol

Heavy Atom Count

85

Dates

Last modified: 08-10-2024

Explore Compound Types